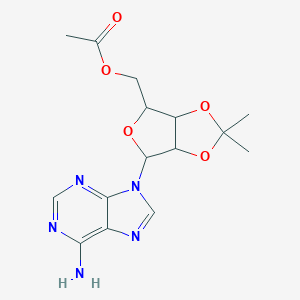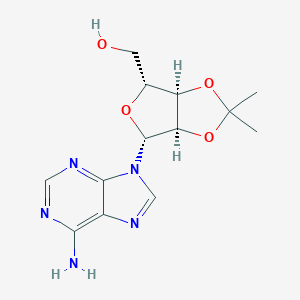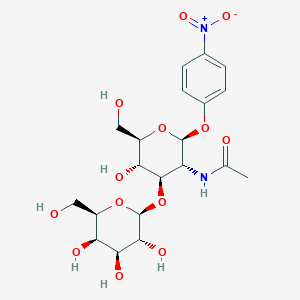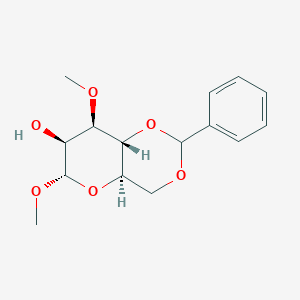![molecular formula C₁₀H₁₄N₂O₄S B014684 3-氨基-2-[(4-甲苯基)磺酰氨基]丙酸 CAS No. 21753-19-5](/img/structure/B14684.png)
3-氨基-2-[(4-甲苯基)磺酰氨基]丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves multiple strategies. For instance, Tye and Skinner (2002) explored synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, highlighting the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate. This process was pivotal in preparing target compounds with interesting conformational properties, suggesting a similar approach could be applicable for the synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid (Tye & Skinner, 2002).
Molecular Structure Analysis
The molecular structure of compounds like 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid often reveals fascinating aspects such as intramolecular H-bonds and conformational behaviors in solution, as indicated by the synthesis and structure elucidation of related derivatives (Tye & Skinner, 2002). These structural analyses are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving sulfonamide and amino acid derivatives are complex and varied. The reactivity and interaction of such compounds with different reagents under various conditions can lead to a multitude of products, each with distinct properties and potential applications. The work by Tye and Skinner (2002) on 3-(Phenylsulfonimidoyl)propanoate derivatives provides insights into such chemical behaviors and the resulting conformational properties, which could be extrapolated to understand the reactions and properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid.
Physical Properties Analysis
The physical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, such as solubility, melting point, and crystalline structure, would be influenced by its molecular composition and structural features. Studies on related compounds suggest that intramolecular interactions, particularly hydrogen bonding, play a significant role in defining these properties (Tye & Skinner, 2002).
Chemical Properties Analysis
The chemical properties of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, including its reactivity, stability, and interaction with various chemical reagents, would be essential for its potential applications in synthesis and other chemical processes. The synthesis of similar sulfonamide derivatives indicates that the functional groups present in such compounds are reactive centers that can undergo various chemical transformations, contributing to the compound's versatile chemical properties (Tye & Skinner, 2002).
科学研究应用
合成与衍生物形成
- 已经探索了 3-(苯磺酰亚氨基)丙酸酯衍生物的合成,包括与 3-氨基-2-[(4-甲苯基)磺酰氨基]丙酸相关的衍生物。已经研究了使用 O-(甲苯磺酰)羟胺和亚碘酰胺试剂的策略。这些衍生物表现出有趣的构象特性和形成分子内氢键的潜力 (Tye 和 Skinner,2002 年)。
生化应用
- 该化合物已用于制备使用基于微生物的替代生物催化系统的双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物。这种方法有助于通过 NMR 进行代谢物的结构表征,支持药物代谢研究 (Zmijewski 等人,2006 年)。
聚合物改性
- 它已被用于通过与各种胺的缩合反应对水凝胶进行功能性改性。这些改性已显示出增加聚合物的热稳定性,并评估其抗菌和抗真菌活性,表明潜在的医学应用 (Aly 和 El-Mohdy,2015 年)。
药理学研究
- 在药理学研究中,该化合物一直是针对牛奶样品分析的酶联免疫吸附试验 (ELISA) 的研究的一部分。这涉及生成对磺酰胺类抗生素具有广泛特异性的抗体 (Adrián 等人,2009 年)。
基因工程
- 该化合物已在酿酒酵母中进行基因编码,用于选择性和有效地生物合成掺入蛋白质。该应用对于研究蛋白质结构、动力学、定位和生物分子相互作用(在体外和体内)具有重要意义 (Summerer 等人,2006 年)。
无溶剂合成
- 它已被用于 1,2-环氧化物的无溶剂氨解中,这是合成某些离子液体中的关键步骤。这种环保的合成方法展示了该化合物在开发新类离子液体中的作用 (Fringuelli 等人,2004 年)。
作用机制
Target of Action
The primary target of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is the H+/K+ ATPase enzyme, also known as the gastric proton pump , which is located in the gastric mucosa . This enzyme plays a crucial role in the final step of gastric acid secretion.
Mode of Action
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid interacts with its target by inhibiting the H+/K+ ATPase activity in the gastric microsome isolated from the stomach . This inhibition reduces the amount of gastric acid produced and secreted, which can help to prevent and treat gastric ulcers.
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of carbon dioxide and water into carbonic acid by gastric carbonic anhydrase (CA). This carbonic acid immediately dissociates to release hydrogen ions, which are transported across the parietal cell by the H+/K+ ATPase located in the cannalicular membrane . By inhibiting the H+/K+ ATPase, the compound disrupts this pathway and reduces the production of gastric acid.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production and secretion of gastric acid. This can help to protect the gastric mucosa against chemical and stress-induced ulcers .
属性
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
CAS RN |
21753-19-5, 24571-53-7 |
Source


|
| Record name | NSC263145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC85420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)




